2,4,6-trichloro-N-methylbenzenesulfonamide
Description
Overview of Benzenesulfonamide (B165840) Scaffolds in Advanced Organic Synthesis
The benzenesulfonamide moiety is a cornerstone in both medicinal chemistry and organic synthesis. nsf.gov These structures are recognized for their chemical stability and their ability to participate in a variety of chemical transformations. In drug discovery, the sulfonamide group is a key feature in numerous therapeutic agents, including antibacterial, and antiviral drugs. nsf.gov The N-benzylbenzenesulfonamide moiety, for instance, is found in compounds that exhibit inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease.
Beyond their biological activities, benzenesulfonamides are versatile intermediates in synthesis. The sulfonamide group can function as a protecting group for amines, and its derivatives can be readily prepared. The synthesis of N-substituted benzenesulfonamides typically involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base. nsf.gov This straightforward and generally high-yielding reaction allows for the creation of a diverse library of sulfonamide derivatives for various research applications.
The Unique Reactivity and Synthetic Utility of Polychlorinated Aromatic Rings
Polychlorinated aromatic rings are important precursors in the chemical industry. The presence of multiple chlorine atoms on an aromatic ring significantly alters its electronic properties and reactivity. The chlorine atoms are electron-withdrawing, which can make the aromatic ring more susceptible to nucleophilic aromatic substitution reactions under certain conditions.
For example, 2,4,6-trichloroaniline, a related polychlorinated arene, serves as a key intermediate in the production of dyes and materials with specific properties. nist.govnist.gov The strategic placement of chlorine atoms can also influence the regioselectivity of further substitution reactions, providing a powerful tool for directing the synthesis of complex molecules. The trichlorinated phenyl group can be a robust building block, stable to various reaction conditions while providing a scaffold for further functionalization.
Positioning 2,4,6-Trichloro-N-methylbenzenesulfonamide within Contemporary Chemical Research
The compound 2,4,6-trichloro-N-methylbenzenesulfonamide is a specific molecule that combines the features of a benzenesulfonamide with a polychlorinated aromatic ring. It is commercially available as a research chemical and an organic building block, suggesting its utility in the synthesis of more complex target molecules. moldb.comfluorochem.co.uk
While specific research applications for 2,4,6-trichloro-N-methylbenzenesulfonamide are not extensively documented in publicly available literature, its structure suggests several potential areas of investigation. It could serve as a precursor for novel agrochemicals or pharmaceutical candidates, where the trichlorinated ring could impart specific biological activities or metabolic stability. The N-methylsulfonamide group could also be further functionalized or cleaved to reveal a primary sulfonamide or an amine, adding to its synthetic versatility.
The combination of the electron-withdrawing trichlorophenyl group and the sulfonamide moiety makes this compound an interesting subject for studies in physical organic chemistry, exploring the effects of this substitution pattern on the acidity of the N-H bond (in the corresponding non-methylated analog) or the reactivity of the sulfonyl group.
Table 1: Chemical Data for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Property | Value |
|---|---|
| CAS Number | 101084-09-7 moldb.com |
| Molecular Formula | C₇H₆Cl₃NO₂S moldb.com |
| Molecular Weight | 274.55 g/mol moldb.com |
| Physical Appearance | Crystalline solid |
| Purity | Typically ≥95% moldb.com |
Properties
IUPAC Name |
2,4,6-trichloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRUGREZWRRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2,4,6 Trichloro N Methylbenzenesulfonamide and Its Analogues
Direct Synthesis Strategies
Direct synthetic methods provide the most straightforward pathways to 2,4,6-trichloro-N-methylbenzenesulfonamide, typically involving the formation of the sulfonamide bond followed by N-alkylation or direct formation of the N-methylated sulfonamide.
Amidification Reactions from 2,4,6-Trichlorobenzenesulfonyl Precursors
The most common and direct route to sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 2,4,6-trichloro-N-methylbenzenesulfonamide, this involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with methylamine (B109427).
The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction between an acyl chloride, such as ethanoyl chloride, and an amine like ethylamine (B1201723) is known to be vigorous, forming an N-substituted amide and the corresponding ammonium (B1175870) chloride salt. nih.gov A similar reactivity can be expected for the reaction between 2,4,6-trichlorobenzenesulfonyl chloride and methylamine.
N-Methylation Pathways of 2,4,6-Trichlorobenzenesulfonamide (B1301228)
An alternative direct approach involves the initial synthesis of the parent sulfonamide, 2,4,6-trichlorobenzenesulfonamide, followed by N-methylation.
The N-alkylation of sulfonamides can be achieved using various alkylating agents and reaction conditions. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The reaction is typically performed in the presence of a base to deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion.
The choice of base and solvent can significantly influence the reaction's efficiency. For the N-alkylation of 2-aminothiazole (B372263) sulfonamides, calcium hydride in dimethylformamide (DMF) was employed at elevated temperatures. acs.org Other common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine.
Modern catalytic systems have also been developed for the N-alkylation of sulfonamides. These often involve transition metal catalysts that enable the use of less reactive alkylating agents, such as alcohols, in "borrowing hydrogen" or "hydrogen autotransfer" processes. Such methods are considered more environmentally benign. While these advanced methods are available, the classical approach using an alkyl halide and a suitable base remains a widely practiced and effective strategy.
The structure of the sulfonamide, particularly the substituents on the aromatic ring, plays a crucial role in the N-alkylation reaction. The 2,4,6-trichloro substitution pattern in the target molecule introduces significant steric and electronic effects.
The two ortho-chloro substituents create considerable steric hindrance around the sulfonamide nitrogen. This steric bulk can impede the approach of the alkylating agent, potentially slowing down the reaction rate compared to less substituted benzenesulfonamides. Studies on the nucleophilic substitution of arenesulfonyl chlorides have shown that ortho-alkyl groups can, counterintuitively, accelerate the reaction, an effect attributed to a rigid, compressed ground state structure. ucl.ac.uk However, in the case of N-alkylation, the steric hindrance at the nitrogen atom is a more direct factor.
Indirect and Convergent Synthetic Routes
Indirect methods offer alternative strategies that can sometimes overcome the challenges associated with direct synthesis, such as steric hindrance or the availability of starting materials.
Utilization of 2,4,6-Trichlorophenyl Sulfonate Esters as Intermediates
A powerful indirect method for the synthesis of sulfonamides involves the use of activated sulfonate esters. 2,4,6-Trichlorophenyl (TCP) sulfonate esters have emerged as stable and effective precursors for sulfonamides. ucl.ac.uk These esters can be synthesized from the corresponding sulfonic acids and subsequently reacted with amines to yield the desired sulfonamides. This approach avoids the often harsh conditions required for the preparation of sulfonyl chlorides.
The reaction of a TCP sulfonate ester with an amine proceeds via nucleophilic attack of the amine on the sulfur atom, with the 2,4,6-trichlorophenoxide acting as a good leaving group. A study on the synthesis of sulfonamides from TCP sulfonate esters demonstrated the viability of this method with a range of amines. The reaction conditions can be tailored by the choice of base and solvent to achieve good to excellent yields.
Below is a table summarizing the synthesis of various sulfonamides from 2,4,6-trichlorophenyl sulfonate esters, illustrating the scope of this methodology. ucl.ac.uk
| Entry | R Group of Sulfonic Acid | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methylphenyl | Morpholine | Et3N | THF | 64 | 90 |
| 2 | 4-Methylphenyl | Morpholine | DBU | THF | 18 | 85 |
| 3 | 4-Methylphenyl | Morpholine | DBU/TBAC | THF | 1 | 91 |
| 4 | 4-Methylphenyl | Morpholine | LiHMDS | THF | 0.25 | 97 |
| 5 | 4-Bromophenyl | Benzylamine | LiHMDS | THF | 0.25 | 95 |
| 6 | 4-Bromophenyl | Aniline | LiHMDS | THF | 18 | 65 |
| 7 | 4-Nitrophenyl | Benzylamine | LiHMDS | THF | 0.25 | 98 |
| 8 | 4-Nitrophenyl | Aniline | LiHMDS | THF | 1 | 92 |
Data sourced from a doctoral thesis from University College London. ucl.ac.uk
This method's applicability to the synthesis of 2,4,6-trichloro-N-methylbenzenesulfonamide would involve the preparation of 2,4,6-trichlorophenyl 2,4,6-trichlorobenzenesulfonate (B1261909) and its subsequent reaction with methylamine.
Multicomponent Reactions Incorporating Sulfonamide and Chlorinated Aryl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. In the context of sulfonamide synthesis, MCRs offer a streamlined alternative to traditional multi-step linear syntheses.
A notable three-component, copper-catalyzed process has been developed for synthesizing sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite. rsc.org This reaction proceeds within a Deep Eutectic Solvent (DES), highlighting a sustainable approach that avoids volatile organic compounds (VOCs). rsc.org The use of triarylbismuthines serves as a method for incorporating the SO2 moiety into the final sulfonamide structure. rsc.org Another innovative MCR involves the reaction between a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This strategy is noted for its high atom economy and stereoselectivity. acs.org
Furthermore, a one-pot strategy has been reported that merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. nih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in situ. nih.gov This process is advantageous as it does not require pre-functionalization of the starting materials and is applicable to a wide range of aryl and heteroaryl substrates. nih.gov
Table 1: Examples of Multicomponent Reaction Strategies for Sulfonamide Synthesis
| Reaction Type | Key Reactants | Catalyst/Medium | Key Feature | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Sulfonamide Synthesis | Triarylbismuthines, Nitro Compounds, Na2S2O5 | Copper / Deep Eutectic Solvent | Sustainable, avoids VOCs | rsc.org |
| Ketenimine Sulfonamide Synthesis | Dimethyl Acetylenedicarboxylate, Aryl Sulfonamide, Isocyanide | Dichloromethane (solvent) | High atom economy and stereoselectivity | acs.org |
| Decarboxylative Sulfonamidation | Aromatic Carboxylic Acids, Amines, SO2 | Copper / Acetonitrile (B52724) | Uses native functional groups without pre-activation | nih.gov |
Green Chemistry Approaches to Sulfonamide Synthesis relevant to the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. A prominent green approach involves the use of water as a reaction solvent, which circumvents the need for toxic and volatile organic solvents. mdpi.comscilit.com Simple, efficient, and eco-friendly methods for synthesizing sulfonamide derivatives have been demonstrated using water with sodium carbonate acting as an acid scavenger, resulting in high yields and purities. mdpi.comscilit.com This approach often simplifies product isolation to mere filtration, significantly reducing waste. mdpi.com
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another powerful green alternative. A solvent-free, one-pot-double-step mechanochemical procedure has been developed for sulfonamide synthesis. rsc.org This method uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination of disulfides, followed by amination, all within a ball mill. rsc.org The process is cost-effective, environmentally friendly, and avoids the use of metal catalysts. rsc.org
The use of Deep Eutectic Solvents (DESs) also represents a significant green advancement. rsc.org A sustainable synthesis of sulfonamides has been achieved in a fully characterized, low-toxicity DES, which also simplifies the purification process and reduces energy consumption. rsc.org
Catalytic Advancements in Synthesis
Catalysis has revolutionized the synthesis of sulfonamides, enabling the formation of key bonds with greater efficiency and selectivity under milder conditions than stoichiometric methods.
Role of Transition Metal Catalysis (e.g., Palladium, Copper) in Aryl-Nitrogen Bond Formation
The formation of the aryl-nitrogen (Ar-N) bond is a critical step in the synthesis of aryl sulfonamides. Transition metals, particularly palladium and copper, are pivotal in catalyzing these transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov These intermediates are then readily converted to the desired sulfonamides. nih.gov This method is valued for its significant functional group tolerance and inherent regioselectivity. nih.gov
Copper catalysis is also widely employed. A copper-catalyzed, one-pot decarboxylative chlorosulfonylation of aromatic carboxylic acids provides a direct route to sulfonyl chlorides, which are subsequently aminated. nih.gov This strategy is notable for its use of readily available starting materials. nih.gov Additionally, copper iodide (CuI) has been used in combination with specific ligands for the enantioselective coupling of aryl iodides with sulfenamides, demonstrating the fine control achievable with transition metal systems. researchgate.net More recently, photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between a broad range of sulfonamides and aryl halides. princeton.edunih.gov
Application of Organic Catalysts in Trichlorinated Systems
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis, contributing to greener synthetic practices. wikipedia.orgtaylorandfrancis.com Chiral organocatalysts are particularly valuable for asymmetric synthesis. wikipedia.org While direct organocatalytic synthesis of 2,4,6-trichloro-N-methylbenzenesulfonamide is not extensively documented, the principles of organocatalysis are applicable to trichlorinated systems.
For instance, N-methyl L-amino acid-derived Lewis-basic organocatalysts have been successfully used for the asymmetric reduction of N-aryl ketimines with trichlorosilane, a trichlorinated reagent. gla.ac.uk This demonstrates that organocatalysts can operate effectively in the presence of chlorinated moieties, likely through mechanisms like iminium or enamine formation, or noncovalent interactions such as hydrogen bonding. wikipedia.orggla.ac.uk The application of H-bonding donor catalysts, like thioureas or squaramides, is a well-established strategy in organocatalysis for activating electrophiles, a principle that could be extended to the synthesis of complex sulfonamides. mdpi.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become a key technology for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. scirp.org A particularly relevant method for sulfonamide synthesis involves the direct reaction of sulfonic acids or their sodium salts with amines under microwave irradiation. organic-chemistry.orgacs.orgscribd.com
This process typically uses 2,4,6-trichloro- rsc.orgscirp.orgorganic-chemistry.org-triazine (TCT) as an activating agent. organic-chemistry.orgresearchgate.net The reaction is performed in two microwave-assisted steps: first, the sulfonic acid is activated with TCT, and second, the resulting intermediate is treated with the amine. organic-chemistry.org This method avoids the need to isolate unstable sulfonyl chloride intermediates and simplifies purification. organic-chemistry.org Studies comparing this technique with conventional heating have shown that microwave irradiation significantly enhances yields and dramatically reduces reaction times from hours to minutes. organic-chemistry.orgscribd.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid + Allylamine | Conventional (Reflux) | 12 hours | 65% | scribd.com |
| Microwave (50°C) | 10 minutes | 85% | acs.orgscribd.com | |
| p-Toluenesulfonic acid + Benzylamine | Conventional (Reflux) | 12 hours | 70% | scribd.com |
| Microwave (50°C) | 10 minutes | 89% | acs.orgscribd.com |
Regioselective Synthesis of Related Trichlorinated Sulfonamide Derivatives
Achieving regioselectivity—the control of substituent placement on the aromatic ring—is a central challenge in the synthesis of polysubstituted compounds like trichlorinated sulfonamides. Traditional methods, such as electrophilic aromatic substitution (EAS), are often limited because the position of incoming groups is dictated by the inherent directing effects of the substituents already present on the ring. nih.gov
Modern catalytic methods provide powerful solutions to overcome these limitations. For example, palladium-catalyzed cross-coupling reactions allow for the union of two pre-functionalized fragments with defined substitution patterns. nih.gov Arylboronic acids with specific substitution can be coupled to a sulfur-containing moiety, thereby ensuring the regiochemistry of the final product. nih.gov
Another effective strategy employs 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) as a reagent to react with organozinc compounds. nih.gov This reaction, which does not require a transition-metal catalyst, allows for the synthesis of sulfonyl chlorides from less electron-rich aryl- and heteroarylzinc reagents, where the regiochemistry is predetermined by the structure of the organozinc nucleophile. nih.gov For certain substrates like 2-pyridylzinc, the reaction with TCPC yields bench-stable 2,4,6-trichlorophenyl sulfonate esters, which serve as valuable synthetic equivalents to unstable sulfonyl chlorides. nih.gov These advanced methods provide chemists with precise control over molecular architecture, enabling the synthesis of specific isomers of trichlorinated sulfonamide derivatives that are inaccessible through classical approaches.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a critical technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced. For 2,4,6-trichloro-N-methylbenzenesulfonamide, the FT-IR spectrum would be expected to show distinct peaks corresponding to the vibrations of its key functional groups.
Key expected vibrational modes would include:
S=O stretching: The sulfonyl group (-SO₂-) typically exhibits strong asymmetric and symmetric stretching bands.
C-S stretching: The bond between the sulfur atom and the benzene (B151609) ring.
N-C stretching: The bond connecting the nitrogen and methyl groups.
C-Cl stretching: Vibrations associated with the chloro-substituents on the benzene ring.
Aromatic C=C stretching: Characteristic bands for the phenyl ring.
C-H stretching and bending: Vibrations from the N-methyl group and the aromatic ring.
However, specific, experimentally determined FT-IR spectral data for 2,4,6-trichloro-N-methylbenzenesulfonamide, including precise peak frequencies (cm⁻¹) and intensities, are not available in publicly accessible literature based on the conducted searches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms. For 2,4,6-trichloro-N-methylbenzenesulfonamide, the spectrum would reveal signals for the protons of the N-methyl group and the aromatic ring. The chemical shift (δ) of the N-methyl protons would be influenced by the adjacent sulfonamide group. The aromatic region would show a signal corresponding to the two equivalent protons on the trichlorinated benzene ring.
Despite the theoretical expectations, specific experimental ¹H NMR data, such as chemical shifts (ppm), signal multiplicities, and coupling constants (J), for 2,4,6-trichloro-N-methylbenzenesulfonamide could not be located in the available search results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum of 2,4,6-trichloro-N-methylbenzenesulfonamide would display distinct signals for each unique carbon atom, including the N-methyl carbon and the carbons of the aromatic ring. The positions of the chlorine atoms would significantly influence the chemical shifts of the aromatic carbons.
A comprehensive search did not yield specific experimental ¹³C NMR spectral data for 2,4,6-trichloro-N-methylbenzenesulfonamide.
Advanced NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous structural assignment, especially in complex molecules. These methods establish correlations between protons (¹H-¹H in COSY) and between protons and carbons (¹H-¹³C in HSQC/HMBC), confirming the connectivity of the molecular structure.
There is no information available in the search results regarding the application of advanced NMR techniques to confirm the structure of 2,4,6-trichloro-N-methylbenzenesulfonamide.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern upon ionization. The mass spectrum of 2,4,6-trichloro-N-methylbenzenesulfonamide would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and the S-C (aryl) bond. Expected fragments would include ions corresponding to the trichlorobenzenesulfonyl group and the methylamino moiety.
However, specific experimental mass spectrometry data, including the molecular ion peak and the m/z values of major fragments for 2,4,6-trichloro-N-methylbenzenesulfonamide, are not documented in the available literature.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2,4,6-trichloro-N-methylbenzenesulfonamide would provide accurate data on bond lengths, bond angles, and torsional angles. This would confirm the molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding or stacking, in the solid state.
A search of crystallographic databases and literature did not yield any published crystal structure data for 2,4,6-trichloro-N-methylbenzenesulfonamide.
Determination of Crystal System and Space Group
The initial step in the comprehensive structural elucidation of a crystalline compound like 2,4,6-trichloro-N-methylbenzenesulfonamide is single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice. The resulting diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the crystal system (e.g., monoclinic, orthorhombic, triclinic). Furthermore, the systematic absences in the diffraction data reveal the space group, which describes the symmetry elements present in the crystal structure.
For structurally related sulfonamides, a variety of crystal systems and space groups have been observed, and the specific packing of 2,4,6-trichloro-N-methylbenzenesulfonamide would be influenced by the steric and electronic effects of the chloro and methyl substituents.
Precision Measurement of Bond Lengths and Angles
Once the crystal structure is solved and refined, precise measurements of all bond lengths and bond angles within the 2,4,6-trichloro-N-methylbenzenesulfonamide molecule can be obtained. This data is fundamental for confirming the covalent framework of the molecule and for identifying any unusual geometric parameters that may indicate electronic or steric strain. For instance, the S-N, S-O, S-C, C-C, C-Cl, and N-C bond lengths, as well as the angles around the sulfur and carbon atoms, would be meticulously documented.
Below is a representative table illustrating the type of data that would be generated from such an analysis. The values are hypothetical and serve as an example of the expected precision.
| Bond | Length (Å) | Angle | Angle (°) |
| S1 - O1 | 1.43 (typ) | O1 - S1 - O2 | 120 (typ) |
| S1 - O2 | 1.43 (typ) | O1 - S1 - N1 | 108 (typ) |
| S1 - N1 | 1.63 (typ) | O2 - S1 - N1 | 108 (typ) |
| S1 - C1 | 1.76 (typ) | N1 - S1 - C1 | 107 (typ) |
| N1 - C7 | 1.47 (typ) | S1 - N1 - C7 | 120 (typ) |
| C2 - Cl1 | 1.74 (typ) | C1 - C2 - Cl1 | 120 (typ) |
| C4 - Cl2 | 1.74 (typ) | C3 - C4 - Cl2 | 120 (typ) |
| C6 - Cl3 | 1.74 (typ) | C5 - C6 - Cl3 | 120 (typ) |
Analysis of Molecular Conformation and Torsion Angles
The conformation of the 2,4,6-trichloro-N-methylbenzenesulfonamide molecule, which describes the spatial arrangement of its atoms, is defined by a series of torsion angles. These angles are particularly important for understanding the molecule's flexibility and the orientation of the trichlorophenyl ring relative to the sulfonamide group. Key torsion angles would include those around the S-C and S-N bonds. This analysis reveals whether the molecule adopts a planar or a more twisted conformation in the solid state, which has implications for its packing and intermolecular interactions.
A hypothetical data table for key torsion angles is presented below.
| Torsion Angle | Angle (°) |
| C2 - C1 - S1 - N1 | 65 (typ) |
| C6 - C1 - S1 - N1 | -115 (typ) |
| C1 - S1 - N1 - C7 | 70 (typ) |
Elucidation of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots
To investigate the forces that govern the packing of molecules in the crystal, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular interactions. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. Accompanying two-dimensional fingerprint plots summarize the types and relative contributions of different intermolecular contacts.
The presence of the trichlorobenzene ring in 2,4,6-trichloro-N-methylbenzenesulfonamide suggests the possibility of π-π stacking interactions between adjacent aromatic rings. These non-covalent interactions are important in the packing of many aromatic compounds. Hirshfeld surface analysis can identify these interactions, which typically appear as characteristic flat, red and blue triangular patches on the shape-indexed surface, and as "wing-like" features in the fingerprint plot. The analysis would determine the geometry and significance of any such stacking in the crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
A comprehensive search for specific experimental or detailed theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for 2,4,6-trichloro-N-methylbenzenesulfonamide did not yield specific absorption maxima (λmax) or molar absorptivity (ε) values for this particular compound. General principles of UV-Vis spectroscopy and data from related compounds can, however, provide an expected spectral behavior.
The electronic absorption spectrum of a molecule like 2,4,6-trichloro-N-methylbenzenesulfonamide is primarily determined by the electronic transitions within the substituted benzene ring. The benzene chromophore exhibits characteristic absorption bands in the UV region, which are influenced by the nature and position of substituents.
For the parent benzenesulfonamide (B165840), absorption maxima are observed at approximately 218 nm and 264 nm. The presence of three chlorine atoms and an N-methylsulfonamide group on the benzene ring in 2,4,6-trichloro-N-methylbenzenesulfonamide is expected to cause a shift in these absorption bands. Chlorine atoms, acting as auxochromes, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the interaction of the non-bonding electrons of the chlorine atoms with the π-electron system of the benzene ring.
Studies on other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), have shown absorption maxima in the range of 200–225 nm and 245–265 nm. diva-portal.orgepa.govdocumentsdelivered.com The exact position and intensity of the absorption bands for 2,4,6-trichloro-N-methylbenzenesulfonamide would depend on the interplay of the electronic effects of the chloro and N-methylsulfonamide substituents.
The expected electronic transitions would be of the type π → π* within the aromatic ring. The high degree of chlorination might also influence the intensity of these transitions. Without specific experimental data, a more detailed analysis of the electronic transitions and a corresponding data table cannot be accurately constructed. Further experimental or theoretical studies would be required to fully characterize the UV-Vis spectroscopic properties of 2,4,6-trichloro-N-methylbenzenesulfonamide.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This method is widely applied to predict the properties of organic molecules, including various sulfonamide derivatives.
A fundamental step in any computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy state, known as the global minimum on the potential energy surface. For a molecule like 2,4,6-trichloro-N-methylbenzenesulfonamide, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles between its constituent atoms.
In typical studies on related sulfonamides, DFT methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are employed to perform these optimizations. The resulting geometric parameters can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational model. For instance, studies on other N-substituted benzenesulfonamides have shown a good correlation between DFT-calculated geometries and their crystal structures, confirming the reliability of the theoretical approach. The optimized structure reveals crucial information, such as the pyramidal geometry at the sulfur atom and the relative orientations of the aromatic ring and the sulfonamide group.
Table 1: Illustrative Optimized Geometric Parameters for a Representative Sulfonamide (Note: This data is from a study on a different sulfonamide and serves as an example of typical results from a DFT geometry optimization.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | S=O | ~ 1.43 Å |
| Bond Length | S-N | ~ 1.61 Å |
| Bond Length | S-C (aryl) | ~ 1.76 Å |
| Bond Angle | O-S-O | ~ 120° |
| Bond Angle | N-S-C (aryl) | ~ 107° |
| Torsion Angle | C-S-N-C | ~ 55-75° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species.
The LUMO is the lowest-energy orbital that is vacant of electrons and is associated with a molecule's electron affinity and its ability to act as an electrophile. youtube.comyoutube.com For 2,4,6-trichloro-N-methylbenzenesulfonamide, the LUMO's distribution would indicate the most probable sites for nucleophilic attack. It is anticipated that the LUMO would be concentrated around the electron-deficient regions, such as the sulfur atom and the carbon atoms of the benzene (B151609) ring that are bonded to the electron-withdrawing chlorine atoms.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net DFT calculations provide precise values for HOMO and LUMO energies, allowing for the direct calculation of this gap.
Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Representative Sulfonamide (Note: This data is hypothetical and serves as an example of typical FMO analysis results.)
| Parameter | Energy (eV) |
| EHOMO | -7.5 eV |
| ELUMO | -1.8 eV |
| Energy Gap (ΔE) | 5.7 eV |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular charge transfer interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and core orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on the electron density surface. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
In 2,4,6-trichloro-N-methylbenzenesulfonamide, the MEP surface is anticipated to show distinct regions of varying potential. The negative potential (electron-rich regions), typically colored red, is expected to be concentrated around the oxygen atoms of the sulfonyl group and the chlorine atoms attached to the benzene ring. These sites represent the most likely areas for electrophilic attack. Conversely, the positive potential (electron-deficient regions), often depicted in blue, would be localized around the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic protons. These areas are susceptible to nucleophilic attack. The nitrogen atom's potential can be influenced by its bonding environment but generally presents a region of negative potential.
This analysis allows for the prediction of intermolecular interactions. For instance, the negative regions around the sulfonyl oxygens and chlorine atoms could engage in hydrogen bonding with donor molecules. The distribution of electrostatic potential is a key determinant of the molecule's interaction with biological receptors and other molecules.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Atomic Site | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Sulfonyl Oxygen Atoms | Highly Negative | Prone to Electrophilic Attack / Hydrogen Bond Acceptor |
| Chlorine Atoms | Negative | Electrophilic Attack Site |
| Methyl Hydrogens | Positive | Prone to Nucleophilic Attack |
| Aromatic Hydrogens | Slightly Positive | Weak Nucleophilic Attack Site |
| Nitrogen Atom | Negative | Potential Electrophilic Attack Site |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic absorption spectra of molecules. It provides insights into the energies of electronic transitions, the corresponding oscillator strengths (a measure of transition probability), and the nature of the molecular orbitals involved.
For 2,4,6-trichloro-N-methylbenzenesulfonamide, TD-DFT calculations would likely be performed to predict its UV-Vis absorption spectrum. The primary electronic transitions are expected to be of the π → π* and n → π* type, primarily involving the benzene ring and the sulfonamide group. The presence of chlorine atoms as substituents on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzenesulfonamide (B165840), due to the extension of the conjugated system and the influence of the chlorine atoms' lone pairs. The solvent environment can also significantly impact the absorption spectrum, and TD-DFT calculations can model these solvatochromic shifts.
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | ~280 | ~0.05 | HOMO → LUMO (π → π*) |
| S0 → S2 | ~250 | ~0.12 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | ~220 | ~0.30 | HOMO → LUMO+1 (n → π*) |
Note: These values are hypothetical and serve as an illustration based on typical results for similar aromatic sulfonamides.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Shielding Constants)
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate NMR shielding constants, which can then be converted to chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. researchgate.net
Theoretical calculations of the ¹H and ¹³C NMR chemical shifts of 2,4,6-trichloro-N-methylbenzenesulfonamide would provide valuable data for its structural elucidation. The calculated chemical shifts are expected to be in good agreement with experimental values. The electron-withdrawing nature of the sulfonyl group and the chlorine atoms would significantly influence the chemical shifts of the aromatic protons and carbons, causing them to resonate at a lower field (higher ppm). The chemical shift of the N-methyl protons would also be affected by the electronic environment of the sulfonamide group. Comparing calculated and experimental spectra can help confirm the molecular structure.
Table 3: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) for a Substituted Benzenesulfonamide Derivative
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic C1 | 140.2 | 139.8 |
| Aromatic C2 | 128.5 | 128.1 |
| Aromatic C3 | 130.1 | 129.7 |
| Aromatic C4 | 135.8 | 135.4 |
| N-CH₃ | 45.3 | 45.0 |
| Aromatic H | 7.85 | 7.82 |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
Sulfonamide derivatives have been shown to possess NLO properties. The NLO response of 2,4,6-trichloro-N-methylbenzenesulfonamide would arise from the intramolecular charge transfer characteristics of the molecule. The electron-donating methylamino group and the electron-withdrawing trichlorinated phenylsulfonyl group create a donor-π-acceptor (D-π-A) system, which is a common feature of molecules with significant NLO activity. Theoretical evaluations would likely involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods. The magnitude of these values would indicate the potential of this compound as an NLO material.
Table 4: Hypothetical Calculated NLO Properties for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~4.5 | Debye |
| Polarizability (α) | ~150 | a.u. |
| First Hyperpolarizability (β) | ~300 | a.u. |
Note: These are estimated values based on trends observed in similar sulfonamide derivatives and serve for illustrative purposes.
Investigation of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a species to accept electrons.
Table 5: Illustrative Global Reactivity Descriptors for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Descriptor | Formula | Predicted Value |
|---|---|---|
| HOMO Energy | E(HOMO) | ~ -7.5 eV |
| LUMO Energy | E(LUMO) | ~ -1.5 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 6.0 eV |
| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 3.0 eV |
| Softness (S) | 1 / (2η) | ~ 0.17 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.5 eV |
Note: These values are hypothetical and based on general trends for related compounds.
Reactivity and Reaction Mechanisms of 2,4,6 Trichloro N Methylbenzenesulfonamide
Nucleophilic Substitution Reactions on the Trichlorinated Benzene (B151609) Ring
The benzene ring of 2,4,6-trichloro-N-methylbenzenesulfonamide is electron-deficient due to the inductive and mesomeric effects of the three chlorine atoms and the sulfonyl group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key pathway for the functionalization of this compound. semanticscholar.org
In nucleophilic aromatic substitution reactions, the incoming nucleophile preferentially attacks positions that are activated by electron-withdrawing groups. For 2,4,6-trichloro-N-methylbenzenesulfonamide, the chlorine atoms are located at the ortho and para positions relative to the sulfonamide group. These positions are highly activated towards nucleophilic attack.
The regiochemistry of substitution is governed by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. beilstein-journals.orgnih.gov In the case of 2,4,6-trichloro-N-methylbenzenesulfonamide, attack at the positions ortho and para to the sulfonyl group allows for the delocalization of the negative charge onto the sulfonyl group, which provides significant stabilization. It is expected that substitution will predominantly occur at the chlorine-bearing carbons.
The relative reactivity of the different chlorine atoms can be influenced by both electronic and steric factors. While all three chlorine atoms are activating, the chlorine at the para position (C4) is generally the most favored site for nucleophilic attack in similar systems due to reduced steric hindrance compared to the ortho positions (C2 and C6). nih.gov However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity. For instance, in related polychlorinated aromatic systems, mixtures of products resulting from substitution at different positions are often observed. semanticscholar.orgdoubtnut.com
| Position of Substitution | Activating/Deactivating Groups | Expected Reactivity | Influencing Factors |
|---|---|---|---|
| C4 (para) | Ortho and para to two Cl atoms, para to SO₂N(Me)H | Highly activated, generally the most favored site | Less steric hindrance, strong electronic activation |
| C2, C6 (ortho) | Ortho and para to two Cl atoms, ortho to SO₂N(Me)H | Highly activated, but potentially less favored than C4 | Increased steric hindrance from the adjacent sulfonamide group |
The predominant mechanism for nucleophilic substitution on electron-poor aromatic rings like 2,4,6-trichlorobenzene derivatives is the SNAr mechanism. semanticscholar.orgnih.gov This mechanism proceeds via a two-step addition-elimination pathway:
Addition of the nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. beilstein-journals.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing chlorine and sulfonyl groups.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
The rate of the SNAr reaction is generally dependent on the rate of formation of the Meisenheimer complex. The presence of multiple electron-withdrawing groups, such as the three chlorine atoms and the sulfonyl group in 2,4,6-trichloro-N-methylbenzenesulfonamide, significantly accelerates this reaction by stabilizing the anionic intermediate. researchgate.netdntb.gov.uarsc.orgnih.gov
In some cases, particularly with very strong bases as nucleophiles, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, although this is less common for highly chlorinated benzenes under typical SNAr conditions. nih.gov
Reactions Involving the Sulfonamide Moiety
The sulfonamide functional group in 2,4,6-trichloro-N-methylbenzenesulfonamide offers additional sites for chemical modification.
The nitrogen atom of the sulfonamide is nucleophilic and can undergo further alkylation or acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. For instance, the use of metal catalysts, such as iridium or ruthenium complexes, can facilitate the N-alkylation of sulfonamides with alcohols.
N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base to yield N-acylsulfonamides. These reactions provide a means to introduce a wide variety of functional groups onto the sulfonamide nitrogen.
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | N,N-dialkylsulfonamide |
| N-Alkylation | Alcohol | Metal catalyst (e.g., Ir or Ru complex), base | N,N-dialkylsulfonamide |
| N-Acylation | Acyl chloride or anhydride | Base (e.g., pyridine, triethylamine) | N-acyl-N-alkylsulfonamide |
The sulfonamide bond (S-N) is generally stable but can be cleaved under specific reductive or hydrolytic conditions. Reductive cleavage can be achieved using strong reducing agents. Electrochemical methods have also been developed for the cleavage of sulfonamides.
Hydrolysis of the sulfonamide bond typically requires harsh acidic or basic conditions. The stability of the sulfonamide linkage is a key feature that has led to its use as a protecting group for amines in organic synthesis. Derivatization of the sulfonamide can also be achieved through reactions that lead to the formation of sulfonyl chlorides or other activated sulfonyl species, which can then be reacted with various nucleophiles.
Transformations and Conversions to Other Chemical Entities
The combination of a reactive polychlorinated ring and a versatile sulfonamide group makes 2,4,6-trichloro-N-methylbenzenesulfonamide a potential precursor for the synthesis of more complex molecules, including heterocyclic compounds. For example, intramolecular nucleophilic substitution reactions could be envisioned where a nucleophilic group, introduced via modification of the sulfonamide nitrogen, displaces one of the ortho-chlorine atoms to form a fused heterocyclic system.
Furthermore, the sulfonamide group itself can be a precursor for various transformations. For instance, N-tosyl hydrazones, which can be derived from related sulfonamides, are known to participate in the synthesis of nitrogen-containing heterocycles like triazoles. While specific examples starting from 2,4,6-trichloro-N-methylbenzenesulfonamide are not readily found in the literature, the general reactivity patterns of sulfonamides and polychlorinated arenes suggest its potential utility in the construction of diverse chemical scaffolds.
Catalyzed Reactions Specific to the Compound's Functional Groups
The reactivity of 2,4,6-trichloro-N-methylbenzenesulfonamide is characterized by the distinct chemistries of its two primary functional moieties: the N-methylsulfonamide group and the polychlorinated benzene ring. Catalytic methods have been developed to selectively target and transform these groups, enabling a range of synthetic applications.
Reactions Involving the Sulfonamide Group
The sulfonamide functional group, while generally stable, can undergo catalytic activation and cleavage of its carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds. These reactions are crucial for both synthetic transformations and for the use of the sulfonamide as a protecting group.
One notable reaction is the highly chemoselective C-N bond cleavage of tertiary sulfonamides, such as the N-methylated arenesulfonamide structure present in the target compound. Research has demonstrated that catalytic amounts of bismuth(III) triflate (Bi(OTf)3) can effectively cleave the C-N bond in N-aryl/alkyl sulfonamides. nih.govacs.org This process is particularly effective for sulfonamides bearing activating groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB), affording the corresponding secondary sulfonamides in high yields. nih.govacs.org The reaction proceeds under mild, acidic conditions and is tolerant of air, making it a practical synthetic method. acs.org
Table 1: Bismuth-Catalyzed C-N Bond Cleavage of Tertiary Sulfonamides
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-4-methyl-N-phenyl-benzenesulfonamide | Bi(OTf)₃ (5 mol%) | 1,2-dichloroethane | 85 | 2 | 95 | acs.org |
The mechanism of this reaction is believed to involve the coordination of the bismuth triflate to the sulfonamide, facilitating the cleavage of the C-N bond. nih.gov While this methodology has been demonstrated on various sulfonamides, its direct application to 2,4,6-trichloro-N-methylbenzenesulfonamide would depend on the relative reactivity of the N-methyl group compared to other substituents like PMB.
In addition to C-N bond cleavage, the sulfonamide group can direct catalytic reactions. For instance, rhodium catalysts have been employed for the addition of benzylic C-H bonds to cyclic N-sulfonyl ketimines. rhhz.net This type of reaction showcases the ability of the sulfonyl group to act as an activating group for transformations on adjacent parts of the molecule. Furthermore, electrochemical methods have been developed for the controlled cleavage of either N-S or N-C bonds in sulfonamides by switching between reductive and oxidative conditions, offering a green and controllable synthetic strategy. acs.org
Reactions Involving the Trichlorinated Benzene Ring
The 2,4,6-trichlorinated benzene ring is characterized by its electron-deficient nature and the presence of strong carbon-chlorine (C-Cl) bonds. Catalytic cross-coupling reactions are a primary strategy for the functionalization of such aryl chlorides.
Iron-catalyzed cross-coupling reactions have emerged as a sustainable and efficient method for forming carbon-carbon bonds with aryl chlorides. Specifically, the cross-coupling of aryl chlorobenzenesulfonates with alkyl Grignard reagents has been reported, a reaction of high relevance to the structure of 2,4,6-trichloro-N-methylbenzenesulfonamide. mdpi.com These reactions can proceed under mild conditions and tolerate a variety of functional groups. mdpi.comresearchgate.net
Table 2: Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents
| Aryl Chloride Substrate | Grignard Reagent | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-dimethylphenyl 4-chlorobenzenesulfonate | C₂H₅MgCl | Fe(acac)₃ / DMI | THF | 0 | 10 min | 97 | mdpi.com |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the functionalization of aryl chlorides. nih.govresearchgate.net These reactions typically employ a palladium(0) catalyst with bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition to the C-Cl bond. researchgate.net The coupling of an aryl chloride with an organoboron reagent in the presence of a base allows for the formation of new C-C bonds. Given the presence of three chloro substituents on the benzene ring of 2,4,6-trichloro-N-methylbenzenesulfonamide, selective or multiple couplings could potentially be achieved by carefully controlling the reaction conditions.
Furthermore, the C-Cl bond itself can be involved in catalytic cycles in less conventional ways. For example, palladium-catalyzed C-H activation and lactonization of benzoic acids have been demonstrated using chlorobenzene (B131634) as both a solvent and an oxidant, where the cleavage of the C-Cl bond is integral to the regeneration of the active palladium catalyst. nih.gov
Biocatalysis also presents a potential route for the transformation of polychlorinated aromatic compounds. For instance, the enzyme 2,4,6-trichlorophenol-4-monooxygenase, isolated from Azotobacter sp., has been shown to catalyze the dehalogenation of 2,4,6-trichlorophenol (B30397). nih.gov This enzymatic reaction specifically targets the chloro substituent at the 4-position, replacing it with a hydroxyl group. While this enzyme acts on a phenol (B47542) rather than a sulfonamide, it highlights the potential for biocatalytic systems to achieve highly selective transformations on polychlorinated aromatic rings.
Derivatives and Their Synthetic Utility
Design and Synthesis of Novel Derivatives Incorporating 2,4,6-Trichloro-N-methylbenzenesulfonamide as a Core Structure
The design of novel derivatives based on the 2,4,6-trichlorobenzenesulfonamide (B1301228) framework is a key strategy in the field of medicinal chemistry and materials science. Structure-guided drug design (SGDD) principles can be applied, using the core structure as a template to develop small molecule ligands for specific biological targets. greeley.org The power of this approach lies in its capacity to generate testable hypotheses, which are then evaluated through iterative cycles of synthesis and biological assay. greeley.org
The synthesis of such derivatives often involves modifying the key functional groups of the parent molecule. For instance, analogous to the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones, the sulfonohydrazide of the title compound could be condensed with various aldehydes to create a library of hydrazone derivatives. mdpi.com Similarly, building on syntheses of other complex sulfonamides, the 2,4,6-trichloro-N-methylbenzenesulfonamide scaffold can be incorporated into larger molecules. A notable example from the literature, though not originating from the N-methylated form, is the synthesis of N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide, which acts as a dual-target inhibitor of mitochondrial complexes II and III. nih.gov This demonstrates the utility of the trichlorophenylsulfonamide moiety in creating complex, biologically active molecules.
The general synthetic route to sulfonamide derivatives often begins with the corresponding sulfonyl chloride. nih.gov For the title compound, this would be 2,4,6-trichlorobenzenesulfonyl chloride, which can be reacted with methylamine (B109427). Further derivatization can then be explored.
Table 1: Examples of Synthetic Approaches for Sulfonamide Derivatives
| Derivative Type | Synthetic Strategy | Key Reagents | Potential Application | Reference |
| Benzenesulfonyl Hydrazones | Condensation reaction | Benzenesulfonohydrazide, Substituted Aldehydes | Antimicrobial agents, Ligands for metal complexes | mdpi.com |
| N-Aryl/Alkyl Sulfonamides | Nucleophilic substitution / Cross-coupling | Sulfonyl chloride, Amines, CuI, L-proline | Anti-influenza inhibitors | nih.gov |
| Heterocyclic Sulfonamides | Reaction with heterocyclic amines | Sulfonyl chloride, Aminopyridine | Antimicrobial agents | sciencepg.com |
| N-(Imino(heteroaryl)methyl)sulfonamides | Reaction of N-(benzenesulfonyl)cyanamide salts | N-(benzenesulfonyl)cyanamide potassium salt, Mercaptoheterocycles | Anticancer agents | nih.gov |
Strategies for Further Functionalization of the Chlorinated Aromatic Ring
The polychlorinated benzene (B151609) ring of 2,4,6-trichloro-N-methylbenzenesulfonamide is a prime site for further chemical modification, primarily through nucleophilic aromatic substitution (SNA_r_). nih.govchadsprep.com In an SNA_r_ reaction, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the sulfonamide group and the other chlorine atoms, which stabilize the negatively charged intermediate (Meisenheimer complex).
Key strategies for functionalizing the chlorinated ring include:
Reaction with Amines: Introducing amino groups by reacting the compound with primary or secondary amines. This is a common method for synthesizing aminobenzene-sulfonamides, which are precursors to many dyes and pharmaceuticals.
Reaction with Alkoxides and Thiolates: Substitution of chlorine atoms with alkoxy or thioalkoxy groups can significantly alter the solubility and electronic properties of the molecule.
Reaction with Nitriles: The anion of a secondary nitrile can serve as a nucleophile to displace an aryl fluoride (B91410) in an SNA_r_ reaction, a method that could potentially be adapted for chlorinated analogs. orgsyn.org
The reactivity in SNA_r_ reactions is highly dependent on the reaction conditions and the nature of the nucleophile. While aryl fluorides are generally more reactive than chlorides in SNA_r_, the strong electronic activation of the trichlorinated ring may allow for substitution under feasible conditions. nih.gov The ortho and para positions relative to the electron-withdrawing sulfonyl group are typically the most reactive sites. youtube.com However, steric hindrance from the ortho chlorine atoms might influence the regioselectivity of the substitution.
Strategies for Modifications at the N-Methyl Substituent
The N-methyl group of the sulfonamide can be chemically altered, most significantly through N-demethylation. This process converts the tertiary sulfonamide back to a secondary sulfonamide, which can then be used for further functionalization. wikipedia.org The secondary sulfonamide has an acidic proton, making it a key site for introducing different alkyl or aryl groups or for coordinating with metal ions.
Several methods exist for the N-demethylation of N-methyl amines and related compounds, which are applicable to N-methyl sulfonamides:
Von Braun Reaction: This classic method involves reacting the tertiary amine with cyanogen (B1215507) bromide (BrCN), followed by hydrolysis of the resulting cyanamide (B42294) to yield the secondary amine. nih.gov Modern variations often replace the highly toxic BrCN with chloroformates, such as ethyl chloroformate or 2,2,2-trichloroethyl chloroformate. wikipedia.orgnih.gov
Oxidative Demethylation: This two-step process involves the oxidation of the N-methyl amine to its corresponding N-oxide, typically using an oxidizing agent like m-CPBA or H₂O₂. The N-oxide is then treated with a reducing agent, such as iron(II) sulfate, to remove the methyl group. google.comnih.gov This method, known as the non-classical Polonovski reaction, has been used effectively for the N-demethylation of various alkaloids. nih.gov
Conversely, N-alkylation of a secondary sulfonamide (obtained after demethylation) can be achieved using various reagents and catalysts, including the use of alcohols as green alkylating agents in the presence of manganese or ruthenium catalysts. organic-chemistry.org
Table 2: Comparison of N-Demethylation Methods
| Method | Key Reagents | Mechanism | Advantages | Disadvantages | Reference |
| Von Braun Reaction (classic) | Cyanogen Bromide (BrCN) | Formation of a cyanoammonium intermediate, followed by hydrolysis/reduction. | Broad applicability. | High toxicity of BrCN. | nih.gov |
| Chloroformate Method | Ethyl Chloroformate, ACE-Cl | Formation of a carbamate (B1207046) intermediate, followed by cleavage. | Less toxic reagents than BrCN. | May require harsh cleavage conditions. | wikipedia.orgnih.gov |
| Polonovski Reaction | Oxidizing agent (e.g., H₂O₂), Iron(II) Sulfate | Oxidation to N-oxide, followed by iron-mediated rearrangement and hydrolysis. | Milder conditions for certain substrates. | Can be substrate-specific, requires removal of iron salts. | google.comnih.gov |
Exploitation as a Building Block for Complex Molecular Architectures
The inherent reactivity of its functional groups makes 2,4,6-trichloro-N-methylbenzenesulfonamide an attractive building block for constructing more complex molecular architectures. The sulfonamide group itself is a key pharmacophore found in a wide range of clinically used drugs. nih.gov By using the title compound as a scaffold, chemists can systematically build out from its core to synthesize molecules with tailored properties.
The chlorinated aromatic ring can be elaborated through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of a chloro-substituent to a more reactive group, or directly via SNA_r_ as previously discussed. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
The sulfonamide nitrogen, particularly after demethylation, provides another handle for synthetic elaboration. It can be alkylated or acylated to attach various side chains or linkers, enabling the connection of the sulfonamide core to other molecular fragments. This modular approach is central to diversity-oriented synthesis, where complex and diverse small-molecule libraries are generated from a common core structure.
Applications in Coordination Chemistry (e.g., Ligand Synthesis for Metal Complexes)
Sulfonamides are excellent ligands for coordinating with a wide range of metal ions. researchgate.net The coordination typically occurs through the deprotonated sulfonamide nitrogen and one of the sulfonyl oxygen atoms, forming a stable chelate ring. researchgate.netsci-hub.se The resulting metal complexes often exhibit different, and sometimes enhanced, biological activities compared to the parent sulfonamide ligands. researchgate.netwhiterose.ac.uk
To be used as a ligand in this manner, 2,4,6-trichloro-N-methylbenzenesulfonamide would first need to undergo N-demethylation to provide the acidic sulfonamide proton (-SO₂NH-). The resulting secondary sulfonamide, 2,4,6-trichlorobenzenesulfonamide, could then be reacted with various metal salts (e.g., of Cu(II), Zn(II), Co(II), Ni(II)) to form metal complexes. nih.govbenthamdirect.com
Table 3: Examples of Metal Complexes with Sulfonamide-Based Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Potential Application | Reference |
| Co(II), Cu(II), Ni(II), Zn(II) | Schiff bases derived from sulfonamides | Octahedral | Antibacterial, Antifungal | nih.gov |
| Fe(II), Cu(II) | Heterocyclic sulfonamide of aminopyridine | Not specified | Antimicrobial | sciencepg.com |
| Cu(II) | Isatin-derived sulfonamides | Square-planar | Antibacterial, Antifungal, Cytotoxic | tandfonline.com |
| Zn(II) | Isatin-derived sulfonamides | Octahedral | Antibacterial, Antifungal, Cytotoxic | tandfonline.com |
Advanced Analytical Techniques in Chemical Research
Chromatographic Methods for Purification and Purity Assessment (e.g., RP C18 Flash Purification)
Chromatographic techniques are indispensable for the purification of synthesized organic molecules. Reversed-phase (RP) chromatography is a powerful method for separating compounds based on their hydrophobicity. In the case of 2,4,6-trichloro-N-methylbenzenesulfonamide, which possesses both a nonpolar trichlorinated benzene (B151609) ring and a more polar sulfonamide group, reversed-phase chromatography is particularly suitable.
Reversed-Phase C18 (RP-C18) flash purification is a rapid and efficient preparative chromatography technique used to isolate the target compound from unreacted starting materials, by-products, and other impurities. biotage.com The stationary phase consists of silica (B1680970) gel that has been functionalized with C18 (octadecyl) hydrocarbon chains, creating a nonpolar surface. wfu.edu The mobile phase is typically a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. biotage.com
The purification process involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto the RP-C18 column. A solvent gradient is then applied, starting with a higher proportion of water and gradually increasing the proportion of the organic solvent. Nonpolar impurities will have a stronger affinity for the C18 stationary phase and will elute later, while more polar impurities will elute earlier with the aqueous mobile phase. The elution of 2,4,6-trichloro-N-methylbenzenesulfonamide is monitored using a UV detector, as the aromatic ring allows for strong absorbance at specific wavelengths.
A hypothetical purification protocol for 2,4,6-trichloro-N-methylbenzenesulfonamide using an automated flash chromatography system is detailed in the table below.
Table 1: Hypothetical RP-C18 Flash Purification Parameters for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica gel, C18-functionalized, 40-63 µm | Provides a nonpolar surface for effective separation based on hydrophobicity. harvardapparatus.com |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The nonpolar organic modifier used to elute the compound. wfu.edu |
| Gradient | 5% to 100% Acetonitrile in Water over 20 min | A gradual increase in organic solvent strength allows for the sequential elution of compounds with varying polarities. |
| Flow Rate | 40 mL/min | An optimized flow rate ensures good separation without excessive run time. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for sensitive detection at this wavelength. |
| Sample Loading | Dry loading with silica gel | Minimizes solvent effects and improves peak shape and resolution. |
The purity of the collected fractions is then assessed by analytical high-performance liquid chromatography (HPLC) using a C18 column, confirming the removal of impurities and the isolation of high-purity 2,4,6-trichloro-N-methylbenzenesulfonamide.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition. measurlabs.com Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. bioanalysis-zone.com This high level of precision allows for the determination of the exact mass of a molecule, which is unique to its specific elemental formula. algimed.com
For 2,4,6-trichloro-N-methylbenzenesulfonamide, the theoretical monoisotopic exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl). The presence of three chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which can further aid in the confirmation of the structure.
The analysis is typically performed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The high resolving power of these instruments can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov An acceptable mass accuracy for confirming the elemental composition is generally considered to be within 5 parts per million (ppm). algimed.com
Table 2: Theoretical and Hypothetical HRMS Data for 2,4,6-trichloro-N-methylbenzenesulfonamide
| Parameter | Value/Description |
| Molecular Formula | C₇H₆Cl₃NO₂S |
| Nominal Mass | 273 |
| Theoretical Monoisotopic Exact Mass | 272.92356 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 273.93134 |
| Hypothetical Measured Exact Mass of [M+H]⁺ | 273.93121 |
| Mass Accuracy (ppm) | -0.47 |
The data presented in Table 2 illustrates how the measured exact mass from an HRMS analysis would closely match the theoretical exact mass for the protonated molecule of 2,4,6-trichloro-N-methylbenzenesulfonamide, providing strong evidence for its elemental composition.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC-LRMS for related compounds)
While HRMS provides detailed information about a single compound, the analysis of complex mixtures, such as the crude product of a chemical synthesis, often requires more advanced separation techniques. Hyphenated techniques, which couple a high-resolution separation method with a detection method, are ideal for this purpose. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with low-resolution mass spectrometry (LRMS) is a powerful tool for the analysis of complex volatile and semi-volatile mixtures.
In the context of 2,4,6-trichloro-N-methylbenzenesulfonamide synthesis, several related compounds could be present as impurities. These may include isomers (e.g., 2,4,5-trichloro-N-methylbenzenesulfonamide), incompletely chlorinated intermediates (e.g., dichloro-N-methylbenzenesulfonamide), or by-products from side reactions.
GCxGC enhances the peak capacity and separation power compared to conventional one-dimensional GC. It employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. The modulator traps small portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with highly resolved peaks.
When coupled with a mass spectrometer, each separated peak can be identified based on its mass spectrum. Even with a low-resolution mass spectrometer, the fragmentation patterns can provide structural information to identify known and unknown impurities.
Table 3: Potential Related Compounds in the Synthesis of 2,4,6-trichloro-N-methylbenzenesulfonamide and their expected GCxGC-LRMS behavior
| Compound Name | Potential Origin | Expected Elution Behavior in GCxGC |
| 2,4-Dichloro-N-methylbenzenesulfonamide | Incomplete chlorination | Less retained on the nonpolar first-dimension column compared to the target compound. |
| 2,6-Dichloro-N-methylbenzenesulfonamide | Incomplete chlorination | Similar to the 2,4-dichloro isomer, but with potential for slight separation based on dipole moment differences. |
| 2,4,5-Trichloro-N-methylbenzenesulfonamide | Isomeric impurity | Similar retention on the nonpolar first-dimension column, but separated on the polar second-dimension column due to differences in polarity and shape. |
| 2,4,6-Trichloroaniline | Precursor impurity | More volatile and less polar than the sulfonamides, eluting earlier on both dimensions. google.com |
| N-Methylbenzenesulfonamide | Unchlorinated starting material | Significantly less retained on the nonpolar column due to the absence of chlorine atoms. |
The use of GCxGC-LRMS would allow for the comprehensive profiling of the crude reaction mixture, enabling the identification and semi-quantification of even minor impurities that might not be resolved by single-dimension chromatography. This detailed analysis is crucial for optimizing reaction conditions to improve the purity and yield of the desired product, 2,4,6-trichloro-N-methylbenzenesulfonamide.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into the synthesis of 2,4,6-trichloro-N-methylbenzenesulfonamide should prioritize the development of novel and sustainable methodologies that offer improvements in terms of yield, atom economy, and environmental impact over classical approaches.
A promising avenue lies in the utilization of advanced precursor compounds. Research has demonstrated the utility of 2,4,6-trichlorophenyl (TCP) sulfonate esters as effective reagents for the synthesis of sulfonamides. ucl.ac.uk These TCP sulfonates can be generated directly from sulfonic acids and subsequently reacted with amines to form the desired sulfonamide. ucl.ac.uk A key advantage of this method is the lower toxicity and cost of 2,4,6-trichlorophenol (B30397) compared to other reagents like pentafluorophenol. ucl.ac.uk Future studies could focus on optimizing the synthesis of a 2,4,6-trichlorobenzenesulfonate (B1261909) ester and its subsequent reaction with methylamine (B109427) to produce the target compound.
Another innovative precursor is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). mit.edunih.govacs.orgnih.gov This reagent has been successfully used to prepare a variety of aryl and heteroaryl sulfonamides. mit.edunih.govacs.orgnih.gov The reaction of TCPC with an appropriate organometallic reagent derived from 2,4,6-trichlorobenzene, followed by trapping with methylamine, could provide a direct and efficient route to 2,4,6-trichloro-N-methylbenzenesulfonamide. The exploration of flow chemistry conditions for these syntheses could also offer significant advantages in terms of safety, scalability, and reaction control. koreascience.kr
Furthermore, the development of catalytic methods for the direct N-methylation of 2,4,6-trichlorobenzenesulfonamide (B1301228) would be a significant advancement. Recent studies have shown the efficacy of ruthenium catalysts for the selective N-alkylation of aminobenzenesulfonamides using alcohols as alkylating agents, presenting a greener alternative to traditional methods that use alkyl halides. nih.gov Adapting such a catalytic system for the methylation of 2,4,6-trichlorobenzenesulfonamide could represent a highly atom-economical and sustainable synthetic strategy.
Exploration of Further Derivatization and Functionalization Strategies
The inherent structure of 2,4,6-trichloro-N-methylbenzenesulfonamide offers multiple sites for derivatization, enabling the creation of a library of new molecules with potentially valuable properties. Future research should systematically explore these possibilities.
One key area is the modification of the N-methyl group. While the methyl group is present, further N-alkylation or N-arylation could be explored. researchgate.net This could be achieved by first synthesizing the parent N-H sulfonamide (2,4,6-trichlorobenzenesulfonamide) and then employing various alkylating or arylating agents. This would allow for the introduction of a wide range of functional groups, potentially modulating the compound's physical, chemical, and biological properties.
The aromatic ring also presents opportunities for functionalization, although the existing chlorine substituents are deactivating. Nevertheless, advanced cross-coupling methodologies could potentially be employed to replace one or more of the chlorine atoms with other functional groups. This would, however, be a challenging transformation requiring the development of highly active catalyst systems.
Derivatization can also be employed for analytical purposes. The development of derivatization protocols that enhance the detectability of 2,4,6-trichloro-N-methylbenzenesulfonamide in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be beneficial for future applications where trace-level detection is required. greyhoundchrom.comnih.govresearchgate.net For instance, reagents that introduce a readily ionizable or fluorescent tag could be investigated.
In-depth Computational Studies of Reaction Pathways and Selectivity
Computational chemistry offers powerful tools to gain a deeper understanding of chemical structures, properties, and reaction mechanisms. Future research should leverage in-depth computational studies to elucidate the electronic structure, reactivity, and potential intermolecular interactions of 2,4,6-trichloro-N-methylbenzenesulfonamide.
Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for predicting the compound's reactivity and potential sites for electrophilic and nucleophilic attack. Such studies have been successfully applied to other substituted benzenesulfonamides to understand their structure-activity relationships. nih.govresearchgate.net
Furthermore, computational modeling can be used to investigate the reaction pathways of the novel synthetic routes proposed in section 8.1. By calculating the transition state energies and reaction profiles, researchers can gain insights into the factors that control the efficiency and selectivity of these reactions. This understanding can guide the experimental optimization of reaction conditions.
The potential for this molecule to act as a ligand for metal ions or as a guest in host-guest complexes can also be explored through computational docking and molecular dynamics simulations. These studies could predict binding affinities and modes of interaction, guiding the design of new materials and catalysts.
Advanced Spectroscopic Characterization of Intermolecular Interactions
A thorough characterization of the spectroscopic properties of 2,4,6-trichloro-N-methylbenzenesulfonamide is essential for its unambiguous identification and for understanding its behavior in different environments. While standard techniques like NMR and IR spectroscopy would be routinely used, future research should focus on more advanced spectroscopic methods to probe its intermolecular interactions.
Detailed 2D NMR experiments, such as NOESY and ROESY, could provide insights into the through-space interactions within the molecule and with solvent molecules, revealing information about its conformational preferences in solution.
Raman spectroscopy could be a particularly valuable tool. Studies on related polychlorinated benzenes have shown that Raman spectra can provide detailed information about the vibrational modes of the molecule, including those involving the carbon-chlorine bonds. mdpi.com By comparing the experimental Raman spectrum with that predicted by DFT calculations, a detailed assignment of the vibrational modes can be achieved. This can also be a sensitive probe for changes in the molecular environment and intermolecular interactions.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation pathways of the molecule. nih.govmdpi.comnih.gov This information is not only useful for structural confirmation but can also provide insights into the relative bond strengths within the molecule.
Design of New Materials or Catalysts Utilizing the Compound's Structural Features
The unique combination of a highly chlorinated aromatic ring and a sulfonamide moiety suggests that 2,4,6-trichloro-N-methylbenzenesulfonamide could serve as a building block for the design of new functional materials and catalysts.
The electron-deficient nature of the 2,4,6-trichlorophenyl group could be exploited in the design of materials with interesting electronic properties. For example, its incorporation into larger conjugated systems could lead to new organic electronic materials.
The sulfonamide group is a well-known coordinating ligand for a variety of metal ions. Future research could explore the synthesis of metal complexes of 2,4,6-trichloro-N-methylbenzenesulfonamide. These complexes could exhibit interesting catalytic activities, potentially in oxidation or C-H activation reactions, where the electron-withdrawing nature of the trichlorophenyl group could modulate the reactivity of the metal center. The synthesis of triarylpyridines bearing sulfonamide moieties has been shown to result in effective catalysts, suggesting a promising direction for this compound. nih.gov
Furthermore, the rigid and well-defined structure of the molecule could make it a suitable component for the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The chlorine atoms could also participate in halogen bonding, providing an additional tool for directing the self-assembly of these materials.
Q & A
Q. What are the optimal synthetic routes for 2,4,6-trichloro-N-methylbenzenesulfonamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,4,6-trichlorobenzenesulfonyl chloride with methylamine. Key steps include:
- Reagent Selection : Use anhydrous methylamine in a non-polar solvent (e.g., dichloromethane) to minimize side reactions.
- Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to prevent decomposition .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
- Yield Optimization : Employ a stoichiometric excess of methylamine (1.5:1 molar ratio) and monitor reaction progress via TLC .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 2,4,6-trichloro-N-methylbenzenesulfonamide?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the N-methyl group (δ ~2.8 ppm) and absence of aromatic protons due to trichloro substitution.
- ¹³C NMR : Peaks at δ 40–42 ppm (N-CH₃) and δ 125–135 ppm (aromatic carbons with chlorine substituents).
- IR : Strong S=O stretching at ~1150–1250 cm⁻¹ and C-Cl stretches at ~550–650 cm⁻¹ .
- Cross-Validation : Compare with computational spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
Q. What are the stability profiles of 2,4,6-trichloro-N-methylbenzenesulfonamide under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Degrades above 80°C; store at 2–8°C in amber glass vials to prevent photolysis .
- Hydrolytic Stability : Susceptible to hydrolysis in basic conditions (pH >9). Use neutral buffers for aqueous solutions .
- Long-Term Storage : Lyophilize and store under inert gas (argon) to avoid oxidation. Monitor purity via HPLC-UV (C18 column, λ = 254 nm) every 6 months .
Q. How can this compound be applied in drug discovery or biochemical assays?
- Methodological Answer :
- Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Pre-incubate the compound (1–100 µM) with enzyme and substrate .
- Cellular Uptake : Label with ³⁵S for radiotracer studies in cell lines. Quantify intracellular concentrations via scintillation counting .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (Gaussian 16) to predict sulfonamide bond stability and substituent effects on reactivity .
- Docking Simulations (AutoDock Vina) : Model interactions with protein targets (e.g., COX-2). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
- ADMET Prediction : Apply QSAR models (SwissADME) to optimize logP (<3) and reduce hepatotoxicity risks .
Q. What crystallographic data are critical for resolving structural ambiguities in sulfonamide derivatives?
- Methodological Answer :
- X-Ray Diffraction : Grow single crystals via slow evaporation (solvent: acetone/water, 4:1). Resolve chlorine atom positions with SHELXTL .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–Cl⋯π contacts) to explain packing motifs .
- Validation : Cross-check with PXRD patterns to confirm phase purity .
Q. How should researchers address contradictions in reactivity data between experimental and computational studies?
- Methodological Answer :
- Error Analysis : Re-evaluate computational parameters (e.g., solvent model, basis set). Compare with experimental kinetics (Arrhenius plots) .
- Sensitivity Testing : Vary substituents (e.g., replacing Cl with F) to isolate electronic vs. steric effects .
- Collaborative Validation : Share raw data via platforms like PubChem to benchmark results .
Q. What advanced analytical techniques are required to detect trace degradation products?
- Methodological Answer :
- LC-HRMS : Use a Q-Exactive Orbitrap (resolution >70,000) to identify chlorinated byproducts (e.g., dechlorinated sulfonamides) .
- Solid-Phase Microextraction (SPME) : Pre-concentrate volatile degradation products (e.g., SO₂) from headspace samples .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track degradation pathways via NMR .
Methodological Notes
- Safety : Follow OSHA guidelines for chlorinated compounds; use fume hoods and PPE (nitrile gloves, goggles) .
- Data Reproducibility : Document all synthetic steps in electronic lab notebooks (e.g., LabArchives) with version control .
- Ethical Compliance : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
